molecular formula C16H8BrFN2OS B2906573 (2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one CAS No. 292169-72-3

(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one

Cat. No.: B2906573
CAS No.: 292169-72-3
M. Wt: 375.22
InChI Key: HPVJBQMHVFEUJP-ZSOIEALJSA-N
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Description

(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one typically involves a multi-step process. One common method includes the condensation of 5-bromo-2-fluorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the thiazolobenzimidazole core structure. The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.

    Substitution: The bromine and fluorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions with suitable nucleophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzylidene derivatives.

    Substitution: Formation of substituted thiazolobenzimidazole derivatives.

Scientific Research Applications

(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(5-Chloro-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one
  • (2Z)-2-(5-Bromo-2-chlorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one
  • (2Z)-2-(5-Bromo-2-methylbenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one

Uniqueness

(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one is unique due to the presence of both bromine and fluorine atoms on the benzylidene moiety, which imparts distinct chemical and biological properties. This dual halogenation can enhance the compound’s reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

CAS No.

292169-72-3

Molecular Formula

C16H8BrFN2OS

Molecular Weight

375.22

IUPAC Name

(2Z)-2-[(5-bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H8BrFN2OS/c17-10-5-6-11(18)9(7-10)8-14-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-8H/b14-8-

InChI Key

HPVJBQMHVFEUJP-ZSOIEALJSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC(=C4)Br)F)S3

solubility

not available

Origin of Product

United States

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